3-Fluoro-2-methylaniline

Description

The exact mass of the compound 3-Fluoro-2-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

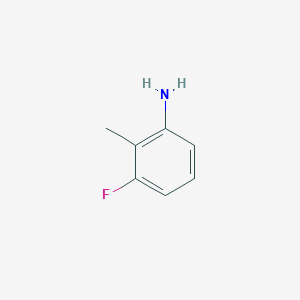

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDLVGFPFFLYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196111 | |

| Record name | 3-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-86-7 | |

| Record name | 3-Fluoro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUORO-2-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W95WMY5PM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 3-Fluoro-2-methylaniline

Technical Monograph: 3-Fluoro-2-methylaniline

Executive Summary 3-Fluoro-2-methylaniline (CAS 443-86-7), also designated as 2-amino-6-fluorotoluene, represents a critical fluorinated aromatic building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Distinguished by the strategic placement of a fluorine atom meta to the amino group and ortho to a methyl substituent, this scaffold offers unique steric and electronic properties. The fluorine atom imparts metabolic stability and lipophilicity (bioisosterism), while the ortho-methyl group introduces conformational constraints often exploited to lock ligand-receptor binding poses. This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, reactivity logic, and safety protocols.

Molecular Architecture & Physicochemical Profile[2]

The physicochemical behavior of 3-Fluoro-2-methylaniline is governed by the interplay between the electron-donating amino group (+M effect), the electron-withdrawing fluorine (-I effect), and the weakly activating methyl group.

Electronic Environment:

-

Dipole Moment: The vector sum of the C-F and C-N bonds creates a distinct dipole, influencing solubility and binding affinity.

-

Acidity (pKa): The fluorine atom at the 3-position exerts an inductive withdrawing effect, slightly lowering the pKa of the anilinium ion compared to o-toluidine (approx. 4.4 vs 4.6), making the free base less nucleophilic than non-fluorinated analogues.

-

Lipophilicity: The introduction of fluorine increases the LogP (approx. 1.7), enhancing membrane permeability relative to 2-methylaniline.

Table 1: Physicochemical Data Profile

| Property | Value | Condition/Method |

| CAS Number | 443-86-7 | - |

| Molecular Formula | C₇H₈FN | - |

| Molecular Weight | 125.14 g/mol | - |

| Appearance | Light yellow to reddish liquid | Visual (Oxidation sensitive) |

| Melting Point | 7 °C | Lit.[2] |

| Boiling Point | 89–91 °C | @ 15 mmHg |

| Boiling Point (Extrap.) | ~205 °C | @ 760 mmHg |

| Density | 1.099 g/mL | @ 25 °C |

| Refractive Index ( | 1.542 – 1.544 | - |

| Flash Point | 86 °C | Closed Cup |

| Solubility | Soluble | Methanol, Chloroform, DCM |

| pKa (Conjugate Acid) | ~3.44 – 4.0 | Predicted range |

Synthetic Methodology

While direct nitration of 2-fluorotoluene yields a mixture of isomers difficult to separate, a high-fidelity laboratory synthesis employs the Balz-Schiemann reaction sequence starting from 2-methyl-3-nitroaniline. This route ensures regiochemical purity.

Step-by-Step Protocol (Theoretical Basis):

-

Diazotization: 2-Methyl-3-nitroaniline is treated with sodium nitrite (NaNO₂) in tetrafluoroboric acid (HBF₄) at 0°C to generate the diazonium tetrafluoroborate salt.

-

Fluorodediazoniation (Balz-Schiemann): Thermal decomposition of the isolated diazonium salt yields 3-fluoro-2-methylnitrobenzene.

-

Reduction: The nitro group is reduced to the amine using iron/acid (Bechamp) or catalytic hydrogenation (H₂/Pd-C) to yield the final 3-Fluoro-2-methylaniline.

Figure 1: Regioselective synthesis pathway via the Balz-Schiemann reaction.

Chemical Reactivity & Transformation Logic

The reactivity of 3-Fluoro-2-methylaniline is defined by the competition between the directing effects of the amino, methyl, and fluoro groups.

Electrophilic Aromatic Substitution (EAS):

-

Directing Groups:

-

-NH₂ (Strong Activator): Directs ortho (C2, C6) and para (C4).

-

-CH₃ (Weak Activator): Directs ortho (C1, C3) and para (C5).

-

-F (Weak Deactivator): Directs ortho (C2, C4) and para (C6).

-

-

Dominant Site: The amino group dominates.

-

C4 Position (Para to NH₂): Strongly activated by NH₂, ortho to F. This is the primary site for halogenation or formylation.

-

C6 Position (Ortho to NH₂): Activated by NH₂, meta to F. Sterically accessible but less favored than C4 electronically.

-

Nucleophilic Reactivity (N-Functionalization): The amino nitrogen is nucleophilic but sterically crowded by the C2-methyl group. Reactions requiring large transition states (e.g., reaction with bulky electrophiles) may proceed slower than with unsubstituted aniline.

Figure 2: Primary reactivity nodes. C4 is the thermodynamic sink for electrophilic substitution.

Applications in Drug Discovery[3]

3-Fluoro-2-methylaniline serves as a high-value scaffold in medicinal chemistry, particularly for:

-

Kinase Inhibitors: The aniline nitrogen often forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., p38 MAP kinase, MEK). The 3-F atom can interact with hydrophobic pockets or modulate the pKa to optimize solubility.

-

Bioisosteric Replacement: Replacing a hydrogen with fluorine blocks metabolic oxidation at the C3 position (Phase I metabolism), extending the half-life of the drug candidate.

-

Mutagen Synthesis: Historically used to synthesize methylated imidazoquinoxalines (e.g., MeIQx analogs) for mutagenesis research.

Handling, Safety, & Stability (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity: Oral (Cat 4), Dermal (Cat 4), Inhalation (Cat 4).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Target Organs: Blood (Methemoglobinemia), Respiratory system.

Storage Protocol:

-

Atmosphere: Air-sensitive.[3] Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).

-

Temperature: Cool, dry place (2–8 °C recommended for long-term).

-

Incompatibility: Strong oxidizing agents, acids, acid chlorides.

Emergency Response:

-

Skin Contact: Wash immediately with soap and water. Anilines absorb through skin; monitor for cyanosis.

-

Spill: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285553, 3-Fluoro-2-methylaniline. Retrieved from [Link][1]

-

Achiwa, I., et al. (1988). Synthesis and mutagenicity of a new mutagen, 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline.[4] Mutation Research/Genetic Toxicology. (Contextual synthesis reference).

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-2-methylaniline

For the discerning researcher and drug development professional, 3-Fluoro-2-methylaniline (CAS No. 443-86-7) presents a unique molecular scaffold, valuable as an organic and pharmaceutical intermediate.[1] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is well-established, with the fluorine substituent often enhancing the metabolic stability and bioavailability of the target compounds.[1] However, the very reactivity that makes this compound a powerful synthetic building block also necessitates a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth analysis of the hazards associated with 3-Fluoro-2-methylaniline and outlines comprehensive, field-proven procedures for its safe handling, storage, and emergency management.

Hazard Identification and Risk Assessment: A Multifaceted Threat Profile

3-Fluoro-2-methylaniline is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[2] A comprehensive understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is paramount for any scientist working with this substance.

Table 1: GHS Hazard Classification for 3-Fluoro-2-methylaniline

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[2][3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[3] |

| Flammable Liquids | 4 | H227: Combustible liquid.[2] |

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The causality behind these hazards lies in the molecule's ability to be absorbed into the body, where it can exert systemic toxic effects and cause local irritation. The aromatic amine structure is a well-known toxicophore, and the presence of a fluorine atom can modulate its metabolic pathways, potentially leading to the formation of reactive intermediates.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant inhalation and dermal toxicity, a multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

The Primacy of Engineering Controls

All work with 3-Fluoro-2-methylaniline must be conducted in a well-ventilated area.[4][5] For any procedure with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[6] The rationale here is simple: dilution and removal of airborne contaminants at the source is the most effective way to prevent inhalation exposure. The fume hood's airflow provides a physical barrier and directs vapors away from the user's breathing zone.

Personal Protective Equipment: The Last Line of Defense

While engineering controls are primary, a comprehensive PPE regimen is non-negotiable.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific type of glove and its breakthrough time for aromatic amines. Always inspect gloves for any signs of degradation or perforation before use.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, the use of tightly fitting safety goggles is strongly recommended.[7] When there is a risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Skin and Body Protection: A lab coat is essential to protect against incidental skin contact.[8] When handling larger quantities or in situations with a higher risk of splashing, consider the use of chemical-resistant aprons or coveralls.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Safe Handling and Storage Protocols: Proactive Risk Mitigation

Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the long-term integrity of the chemical.

Handling Procedures

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[9]

-

Prevent Inhalation: Do not breathe mist, vapors, or spray.[6][9]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4][6][9]

-

Grounding: For transfers of larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Hygiene: Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[7]

Storage Requirements

Store 3-Fluoro-2-methylaniline in a tightly closed container in a dry, cool, and well-ventilated place.[4] The storage area should be designated for flammable and toxic materials and be away from incompatible substances such as strong oxidizing agents, acids, and bases.[9] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken following exposure. In all cases, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.

Table 2: First-Aid Measures for 3-Fluoro-2-methylaniline Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor immediately.[6][8][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[9][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4] |

Spill Response

In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and decontaminate the area safely.

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.[5]

-

Visualizing Safe Handling: A Workflow Diagram

The following diagram illustrates the logical flow of a safe handling and emergency response protocol for 3-Fluoro-2-methylaniline.

Caption: Workflow for Safe Handling and Emergency Response.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Weighing and Dispensing 3-Fluoro-2-methylaniline

-

Preparation: Don all required PPE (goggles, lab coat, appropriate gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Equipment Setup: Place an analytical balance inside the fume hood. Use a tared, sealed container for weighing.

-

Dispensing: Slowly and carefully transfer the required amount of 3-Fluoro-2-methylaniline from the stock bottle to the tared container using a clean glass pipette or syringe.

-

Cleanup: Tightly seal both the stock bottle and the container with the dispensed chemical. Wipe down any minor drips or spills within the fume hood with an appropriate absorbent material.

-

Disposal: Dispose of the contaminated pipette/syringe and absorbent material in a designated hazardous waste container.

-

Post-Handling: Remove gloves using the proper technique and wash hands thoroughly.

Protocol 2: Emergency Response to a Skin Exposure

-

Immediate Action: The affected individual should immediately proceed to the nearest safety shower. A lab partner should assist if necessary.

-

Decontamination: While under the shower, remove all contaminated clothing.

-

Washing: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.

-

Medical Attention: Have a lab partner call for emergency medical assistance and provide them with the Safety Data Sheet for 3-Fluoro-2-methylaniline.

-

Follow-up: Do not re-wear contaminated clothing until it has been properly decontaminated.

Conclusion: A Culture of Safety

3-Fluoro-2-methylaniline is a valuable tool in the arsenal of the synthetic chemist. However, its potential hazards demand a culture of safety built on a foundation of knowledge, preparedness, and strict adherence to established protocols. By understanding the "why" behind each safety measure—from the necessity of a fume hood to the specifics of first aid—researchers and drug development professionals can mitigate the risks and harness the synthetic potential of this compound responsibly.

References

Sources

- 1. innospk.com [innospk.com]

- 2. 3-Fluoro-2-methylaniline | 443-86-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3-Fluoro-2-methylaniline 99 443-86-7 [sigmaaldrich.com]

- 4. 3-FLUORO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-2-methylaniline from o-Toluidine via the Balz-Schiemann Reaction

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-2-methylaniline, a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] The primary focus is on the well-established Balz-Schiemann reaction, a reliable method for the introduction of fluorine onto an aromatic ring.[3][4] This document navigates through the mechanistic underpinnings, critical process parameters, a detailed step-by-step experimental protocol, and crucial safety considerations. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure technical accuracy, safety, and reproducibility.

Part 1: The Balz-Schiemann Reaction: A Mechanistic and Strategic Overview

The transformation of a primary aromatic amine, such as o-toluidine, into its corresponding aryl fluoride is most classically achieved through the Balz-Schiemann reaction.[5] This process is not a single-step conversion but a strategic two-stage sequence that leverages the unique chemistry of diazonium salts.

1.1 The Two-Stage Process: Diazotization and Fluoro-dediazoniation

-

Diazotization: The initial step involves the conversion of the primary amino group of o-toluidine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[5] For the Balz-Schiemann reaction, tetrafluoroboric acid (HBF₄) is used, which serves as both the acid catalyst and the source of the tetrafluoroborate counter-ion.[4]

-

Fluoro-dediazoniation: The resulting aryldiazonium tetrafluoroborate salt is often stable enough to be isolated.[6][7] This intermediate is then subjected to thermal decomposition. The heat initiates the loss of dinitrogen gas (N₂) and boron trifluoride (BF₃), while the fluoride from the tetrafluoroborate anion attacks the aromatic ring to form the desired aryl fluoride.[5]

1.2 Mechanistic Deep Dive: The Rationale Behind the Route

The mechanism of the thermal decomposition step is generally considered to be an SN1-type process.[7] The C-N bond of the diazonium salt cleaves, releasing the exceptionally stable nitrogen molecule and generating a highly reactive, high-energy aryl cation intermediate.[3] This cation is then immediately captured by a fluoride anion (F⁻) from the tetrafluoroborate (BF₄⁻) counter-ion.

The choice of the tetrafluoroborate salt is a cornerstone of this reaction's success. Unlike other diazonium salts (e.g., chlorides or sulfates) which are often highly unstable and used immediately in solution, aryldiazonium tetrafluoroborates possess significantly greater thermal stability, in many cases allowing them to be isolated, dried, and stored as solid crystals.[6][8][9] This stability is key to achieving good yields in the subsequent fluorination step.

Caption: Overall workflow of the Balz-Schiemann reaction for 3-Fluoro-2-methylaniline synthesis.

Part 2: Critical Process Parameters and Reagent Considerations

Successful execution of this synthesis hinges on meticulous control over reaction parameters and a thorough understanding of the reagents involved.

2.1 Reagent Profile and Rationale

| Reagent | Formula | Role | Key Considerations |

| o-Toluidine | CH₃C₆H₄NH₂ | Starting Material | Use high-purity grade (>99%). It is toxic and a suspected carcinogen; handle with appropriate PPE.[10] |

| Tetrafluoroboric Acid | HBF₄ | Acid Catalyst & Fluoride Source | Highly corrosive and toxic.[11][12] Causes severe burns. Must be handled in a fume hood with acid-resistant gloves and face shield.[13][14][15] |

| Sodium Nitrite | NaNO₂ | Diazotizing Agent | A strong oxidizer. Prepare aqueous solutions fresh. Addition must be slow and controlled to manage the exothermic reaction. |

| Diethyl Ether | (C₂H₅)₂O | Washing Solvent | Used to wash the isolated diazonium salt. Highly flammable. |

| Dichloromethane | CH₂Cl₂ | Extraction Solvent | Used during work-up to extract the final product. |

2.2 Key Reaction Conditions

| Parameter | Stage | Recommended Value | Rationale & Field Insights |

| Temperature | Diazotization | 0 - 5 °C | Diazonium salts are unstable at higher temperatures. Maintaining a low temperature is critical to prevent premature decomposition and maximize yield. |

| Temperature | Decomposition | 90 - 150 °C | The decomposition temperature is specific to the diazonium salt.[8] It should be approached slowly to control the evolution of N₂ gas and prevent a dangerous runaway reaction.[7] |

| Addition Rate | Diazotization | Slow, dropwise | The reaction of NaNO₂ is exothermic. Slow addition is essential for maintaining strict temperature control. |

| Atmosphere | All stages | Inert (N₂ or Ar) | While not always strictly necessary, an inert atmosphere can prevent side reactions, especially if the starting material is sensitive to oxidation. |

Part 3: Step-by-Step Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations must be conducted within a certified chemical fume hood.

3.1 Step 1: Diazotization and Formation of 2-Methylbenzenediazonium Tetrafluoroborate

-

Equip a 250 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Charge the flask with 50 mL of 48% aqueous tetrafluoroboric acid (HBF₄). Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 10.7 g (0.1 mol) of o-toluidine to the stirred HBF₄ solution, ensuring the temperature does not exceed 10 °C. A thick white precipitate of the amine salt will form.

-

In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite (NaNO₂) in 15 mL of deionized water.

-

Once the amine salt slurry has cooled back to 0-5 °C, add the NaNO₂ solution dropwise via the dropping funnel over approximately 30-45 minutes. Maintain the temperature strictly within the 0-5 °C range.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The precipitate should dissolve, and the solution will turn a pale yellow, indicating the formation of the soluble diazonium salt.

3.2 Step 2: Isolation of the Diazonium Salt

-

Filter the cold reaction mixture through a Buchner funnel.

-

Wash the collected solid precipitate with 20 mL of ice-cold water, followed by 20 mL of cold diethyl ether to aid in drying.

-

Press the solid as dry as possible on the filter paper. Transfer the solid to a watch glass and allow it to air-dry in the fume hood, away from heat and light.

3.3 Step 3: Thermal Decomposition (Fluoro-dediazoniation)

-

Place the dry 2-methylbenzenediazonium tetrafluoroborate powder in a round-bottom flask equipped with a distillation apparatus.

-

Heat the flask gently using an oil bath. As the temperature rises (typically starting around 90-100 °C), the solid will begin to decompose, evidenced by vigorous evolution of nitrogen gas and the formation of a dark liquid.[16]

-

Continue heating until gas evolution ceases and the desired product, 3-fluoro-2-methylaniline, distills over. The crude product is often a dark-colored oil.

3.4 Step 4: Work-up and Purification

-

Dissolve the collected distillate in 50 mL of dichloromethane.

-

Transfer the solution to a separatory funnel and wash with 20 mL of 5% sodium bicarbonate solution to neutralize any residual acid, followed by 20 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation (boiling point ~89-91 °C at 15 mmHg) to yield pure 3-fluoro-2-methylaniline as a light yellow liquid.[17]

Caption: A step-by-step experimental workflow for the synthesis of 3-Fluoro-2-methylaniline.

Part 4: Safety, Validation, and Modern Alternatives

4.1 Trustworthiness: A Self-Validating System

A robust protocol includes in-process checks and final product validation.

-

In-Process Monitoring: During decomposition, the rate of gas evolution provides a real-time indicator of the reaction rate. A steady, controlled effervescence is desired.

-

Final Product Characterization: The identity and purity of the final product must be confirmed. Standard analytical methods include:

4.2 Critical Safety Imperatives

The Balz-Schiemann reaction involves significant hazards that must be actively managed.

| Hazard | Mitigation Strategy |

| Corrosive Acid (HBF₄) | Always wear a face shield, chemical safety goggles, and acid-resistant gloves.[11] Work in a fume hood. Ensure an eyewash station and safety shower are immediately accessible.[15] |

| Diazonium Salt Instability | Never heat the diazonium salt aggressively. Avoid grinding or subjecting the dry salt to shock.[9] Use plastic or wood spatulas. It is best practice to use the salt immediately after drying. |

| Exothermic Decomposition | The thermal decomposition can be highly exothermic and presents a risk of a runaway reaction.[7] Scale-up should only be attempted by experienced chemists with appropriate engineering controls. Heating should be gradual and controlled. |

| Toxic Vapors | o-Toluidine and the final product are toxic. The decomposition releases BF₃ gas. All operations must be performed in a well-ventilated fume hood. |

4.3 Beyond the Bench: Scalability and Modern Approaches

While the traditional batch Balz-Schiemann reaction is effective on a lab scale, its safety profile, particularly the isolation of a potentially explosive intermediate, makes it challenging to scale up.[20] The field has evolved to address these limitations:

-

In Situ Generation: Modifications exist where the diazonium salt is generated and decomposed in one pot without isolation, though this can sometimes impact yield.[7]

-

Continuous Flow Chemistry: A significant advancement involves performing the diazotization and subsequent thermal decomposition in a continuous flow reactor.[20] This approach dramatically enhances safety by minimizing the quantity of the hazardous diazonium intermediate present at any given time, allowing for better temperature control and safer manufacturing at scale.[20]

-

Alternative Reagents: Research has explored other fluoride sources and counter-ions, such as hexafluorophosphates (PF₆⁻), which can sometimes offer higher yields.[3] Photochemical decomposition has also been investigated as a milder alternative to high-temperature thermal methods.[7][21]

Conclusion

The synthesis of 3-Fluoro-2-methylaniline from o-toluidine via the Balz-Schiemann reaction is a classic yet powerful transformation in synthetic organic chemistry. Its success relies on a deep understanding of the underlying mechanism, meticulous control of reaction conditions—especially temperature—and an unwavering commitment to safety. By following the detailed protocols and heeding the expert insights provided in this guide, researchers can confidently and safely produce this valuable chemical building block. The advent of modern techniques like continuous flow synthesis promises to carry this venerable reaction into the future, enabling safer and more efficient production for the next generation of pharmaceuticals and advanced materials.

References

-

Balz Schiemann (Reaction). (n.d.). quimicaorganica.org. Retrieved from [Link]

-

The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. Retrieved from [Link]

-

The Versatility of 3-Fluoro-2-methylaniline in Modern Chemical Synthesis. (n.d.). ANGENE. Retrieved from [Link]

-

Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (2022). ChemRxiv. Retrieved from [Link]

- Lankin, D. C., Petterson, R. C., & Velazquez, R. A. (1974). Thermal Decomposition of 2-(Cyanoethylthio)benzenediazonium Tetrafluoroborate in Acetonitrile Solution. The Journal of Organic Chemistry, 39(18), 2801–2803.

- Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Manuscript.

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (2019).

-

Tetrafluoroboric acid 50%. (2019, February). Product Stewardship Summary. Retrieved from [Link]

- Preparation method of o-fluorotoluene. (2014).

-

3-Fluoro-2-methylaniline. (n.d.). PubChem. Retrieved from [Link]

-

Balz–Schiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Preparation method of o-fluorotoluene. (2012).

-

Balz-Schiemann Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

-

5-FLUORO-O-TOLUIDINE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

-

What is Balz-Schiemann reaction? (2019, May 4). Quora. Retrieved from [Link]

-

Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). ANGENE. Retrieved from [Link]

-

o-Toluidine. (n.d.). Wikipedia. Retrieved from [Link]

- Wu, J., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 26(15), 4646.

-

A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023, February 10). Journal of Visualized Experiments. Retrieved from [Link]

-

Explain the following reactions: Balz-Schiemann reaction Diazotization re.. (2025, July 1). Filo. Retrieved from [Link]

- O'Hagan, D. (2008). Engineering fluorination.

-

Use of Toluidine in the Manufacture of Dyes. (n.d.). National Toxicology Program. Retrieved from [Link]

-

Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Jaouhari, R., & Quinn, P. (1994). Improved Process for the Preparation of 2-Methyl-3-trifluoromethylaniline: A Versatile Intermediate for Flunixin Synthesis. Heterocycles, 38(10), 2243-2246.

- Synthesis method of 2-methyl-3-trifluoromethylaniline. (2018).

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 5. Explain the following reactions: Balz-Schiemann reaction Diazotization re.. [askfilo.com]

- 6. Balz Schiemann (Reaction) [quimicaorganica.org]

- 7. scientificupdate.com [scientificupdate.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. o-Toluidine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. honeywell-pmt.com [honeywell-pmt.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 3-Fluoro-2-methylaniline | 443-86-7 [chemicalbook.com]

- 18. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR [m.chemicalbook.com]

- 19. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Balz-Schiemann Reaction [organic-chemistry.org]

Technical Guide: Solubility Profile & Solvent Selection for 3-Fluoro-2-methylaniline

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-2-methylaniline (CAS: 443-86-7), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. While specific quantitative solubility curves for this compound are often proprietary, this guide synthesizes data from structural analogs (2-methylaniline, 3-fluoroaniline) and thermodynamic principles to establish a robust solubility profile.

Key Takeaway: 3-Fluoro-2-methylaniline is a lipophilic liquid (LogP ~1.4–2.4) exhibiting high miscibility with polar aprotic and non-polar organic solvents, but limited solubility in water. This guide includes a self-validating experimental protocol to verify exact solubility limits for critical process development.

Physicochemical Profile & Solubility Prediction

To predict solubility behavior accurately, we must analyze the molecule's structural determinants.[1]

Structural Analysis

-

Core Structure: Aniline ring (Lipophilic/Aromatic).

-

Functional Groups:

-

Amino (-NH₂): H-bond donor/acceptor.[1] Increases solubility in polar protic solvents (Alcohols).

-

Methyl (-CH₃): Increases lipophilicity (Hydrophobic).

-

Fluorine (-F): Electronegative, withdraws electron density, modulating the pKa (approx. 3.44) and increasing metabolic stability. It typically enhances solubility in halogenated solvents.

-

Predicted Solubility Data

The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle and data from the structural analog o-toluidine (2-methylaniline) , which is miscible with ethanol and ether but sparingly soluble in water (~1.5 g/L).

Table 1: Solubility Profile of 3-Fluoro-2-methylaniline (Predicted)

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Strong H-bonding interaction with the amine group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High / Miscible | Dipole-dipole interactions stabilize the polar amine functionality. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Excellent solvation of the aromatic ring; Fluorine substituent enhances interaction. |

| Aromatic | Toluene, Xylene, Benzene | High / Miscible | |

| Aliphatic | Hexane, Heptane | Moderate to High | Soluble due to the methyl group, though phase separation may occur at very low temperatures. |

| Ethers | THF, Diethyl Ether, MTBE | High / Miscible | Oxygen lone pairs accept H-bonds from the aniline amine. |

| Aqueous | Water, Brine | Low (< 2 g/L) | Hydrophobic aromatic ring dominates; lack of sufficient H-bonding to overcome water lattice energy. |

Critical Note: While some database snippets label this compound as "slightly soluble" in methanol, this contradicts the behavior of liquid aromatic amines. It is highly probable that 3-Fluoro-2-methylaniline is fully miscible with methanol. The protocol in Section 4 serves to verify this.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For formulation scientists, relying on "Polar/Non-polar" is insufficient. We use Hansen Solubility Parameters (HSP) to predict compatibility in complex mixtures.

The HSP distance (

Estimated HSP Values for 3-Fluoro-2-methylaniline:

-

(Dispersion): ~19.5 MPa

-

(Polarity): ~5.5 MPa

-

(H-Bonding): ~11.0 MPa

Application:

-

Green Solvents: To replace DCM, look for solvents with an

relative to these coordinates. 2-Methyltetrahydrofuran (2-MeTHF) is a strong candidate.

Experimental Protocols (Self-Validating Systems)

Visual Solubility Screening (Tier 1)

Objective: Rapidly determine miscibility or approximate solubility limits.

Workflow Diagram:

Caption: Tier 1 Visual Solubility Determination Workflow for rapid solvent screening.

Procedure:

-

Weigh 100 mg of 3-Fluoro-2-methylaniline into a clear glass vial.

-

Add 0.1 mL of test solvent. Vortex for 1 minute.

-

Observation: If clear, solubility > 1000 mg/mL (Miscible).

-

If undissolved, add solvent in increments (0.4 mL, then 0.5 mL) to reach 1.0 mL total.

-

Validation: If particles remain at 1.0 mL, solubility is < 100 mg/mL.

Gravimetric Saturation Method (Tier 2)

Objective: Determine exact solubility (mg/mL) for process optimization.

-

Saturation: Add excess 3-Fluoro-2-methylaniline to 5 mL of solvent.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

-

Evaporation: Transfer 1.0 mL of filtrate to a pre-weighed dish. Evaporate solvent (vacuum oven).

-

Calculation:

Applications in Process Chemistry[2]

Understanding the solubility profile allows for strategic solvent selection in synthesis and purification.[1]

Table 2: Solvent Selection Strategy

| Process Step | Recommended Solvent | Rationale |

| Reaction Medium | Toluene or DCM | High solubility ensures homogeneous kinetics; inert to amine functionality. |

| Extraction (Work-up) | Ethyl Acetate | Excellent partitioning from aqueous phase; amine remains in organic layer at pH > 5. |

| Crystallization (Salt Formation) | Isopropanol (IPA) | The free base is soluble, but HCl or H₂SO₄ salts often precipitate cleanly from IPA/Ether mixtures. |

| Cleaning | Methanol | High miscibility ensures effective removal of residues from reactor surfaces. |

Safety & Handling (E-E-A-T)

Hazard Class: 6.1 (Toxic).[2] Signal Word: Danger.

-

Toxicity: Like most fluoro-anilines, this compound is toxic if swallowed, inhaled, or in contact with skin. It may cause methemoglobinemia (blue skin/lips).[2]

-

Handling:

-

Gloves: Use Nitrile (0.11 mm) for splash protection. For immersion, use Laminate (PE/EVAL) .

-

Ventilation: Always handle in a certified chemical fume hood.

-

-

Waste: Segregate as halogenated organic waste. Do not mix with oxidizing agents (e.g., nitric acid) as reaction may be violent.

References

-

PubChem. (2025).[3] 3-Fluoro-2-methylaniline Compound Summary. National Library of Medicine. Available at: [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for HSP methodology and analog values).

-

NIST. (2025). o-Toluidine Phase Change Data. National Institute of Standards and Technology. Available at: [Link]

Sources

Precision Fluorination in Medicinal Chemistry: The Biological Profile and Synthetic Utility of 3-Fluoro-2-methylaniline Derivatives

Executive Summary: The "Fluoro-Methyl" Strategic Motif

In the landscape of modern drug discovery, 3-Fluoro-2-methylaniline (CAS 443-86-7) is not merely a reagent; it is a strategic scaffold used to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide analyzes the biological activity of derivatives synthesized from this core, focusing on the synergistic effect of the ortho-methyl and meta-fluoro substitutions relative to the amine.

The "Fluoro-Methyl" motif offers three distinct medicinal chemistry advantages:

-

Metabolic Blockade: The fluorine atom at the 3-position prevents oxidative metabolism at a highly susceptible ring position, extending half-life (

). -

Conformational Locking: The steric bulk of the adjacent methyl and fluoro groups creates a rotational barrier, often locking the aniline moiety into a bioactive conformation that favors receptor binding.

-

Lipophilicity Modulation: The introduction of fluorine increases lipophilicity (LogP), enhancing membrane permeability and CNS penetration, which is critical for neuroactive targets like Nav1.7.

Therapeutic Applications and SAR Analysis

Oncology: Tubulin Assembly Inhibition

Derivatives of 3-Fluoro-2-methylaniline have shown potent activity as Arylthioindoles (ATIs) . These compounds function by binding to the colchicine site on

-

Mechanism: The 3-fluoro-2-methylphenyl moiety acts as a hydrophobic anchor. The fluorine atom mimics the size of hydrogen but provides a distinct electrostatic surface, enhancing interaction with the hydrophobic pocket of tubulin.

-

Key Data: An indole derivative synthesized from this scaffold demonstrated an IC

of 3.3 µM for tubulin assembly inhibition and an IC

Pain Management: Nav1.7 Sodium Channel Blockers

The scaffold is a critical building block for amino-substituted heterocyclic derivatives targeting the Nav1.7 voltage-gated sodium channel .

-

Relevance: Nav1.7 is a genetically validated target for pain. The 3-fluoro-2-methylaniline fragment is frequently employed in amide coupling reactions to generate "state-dependent" inhibitors that selectively bind to the inactivated state of the channel [2].

-

Bioactivity: These derivatives exhibit analgesic properties in neuropathic pain models, with the fluorine atom contributing to the selectivity over cardiac Nav1.5 channels.

Kinase Inhibition (mTOR/PI3K Pathway)

In the development of kinase inhibitors, particularly for the PI3K/AKT/mTOR pathway , this aniline serves as the "hinge binder" or the solvent-exposed tail.

-

Application: Used in the synthesis of triazole and pyrimidine-based inhibitors. The electron-withdrawing nature of the fluorine reduces the electron density of the aniline nitrogen, modulating the H-bond donor capability crucial for interaction with the kinase hinge region [3].

Structural & Metabolic Logic (Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.

Figure 1: Mechanistic impact of the 3-Fluoro-2-methylaniline scaffold on drug pharmacology.

Quantitative Data Summary

The table below consolidates physicochemical properties and representative biological data for derivatives containing this moiety.

| Parameter | Value / Observation | Relevance |

| Molecular Weight | 125.14 g/mol | Fragment-based drug design (Low MW) |

| LogP (Predicted) | ~1.7 - 2.0 | Optimal range for oral absorption |

| pKa (Aniline N) | ~3.44 | Reduced basicity due to F-substitution |

| Tubulin IC | 3.3 µM (Assembly) | Potent disruption of microtubule dynamics [1] |

| Cytotoxicity (MCF-7) | 52 nM | High efficacy in breast cancer models [1] |

| Metabolic Fate | Regioselective Hydroxylation | F-substitution shifts CYP450 attack to C4/C5 [4] |

Experimental Protocols

Protocol A: Synthesis of Biologically Active Amides (General Procedure)

Context: This protocol is standard for coupling 3-Fluoro-2-methylaniline to carboxylic acid cores (e.g., for Nav1.7 or Kinase inhibitors).

Reagents:

-

Carboxylic Acid Core (1.0 eq)[2]

-

3-Fluoro-2-methylaniline (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid core in anhydrous DMF (5 mL/mmol) under an inert atmosphere (

). Add DIPEA and stir for 5 minutes. -

Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Add 3-Fluoro-2-methylaniline dropwise.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for mass shift:

). -

Work-up: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Tubulin Polymerization Assay

Context: Self-validating assay to confirm the mechanism of action for oncology candidates.

Reagents:

-

Purified Tubulin protein (>99% pure, bovine brain source)

-

GTP (Guanozine triphosphate)

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) -

Test Compound (dissolved in DMSO)

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Baselines: Pre-warm a 96-well plate to 37°C.

-

Induction: Add test compound (final concentration 1–10 µM) or vehicle (DMSO) to wells.

-

Initiation: Add the cold tubulin solution to the warm plate to initiate polymerization.

-

Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation:

-

Control: DMSO only (Standard sigmoidal growth curve).

-

Positive Control: Colchicine (Flat line, complete inhibition).

-

Valid Result: Dose-dependent reduction in

and final absorbance.

-

Workflow Visualization

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

-

New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression. Source: NIH / PubMed URL:[Link]

- Amino-substituted heterocyclic derivatives as sodium channel inhibitors (WO2016170009A1).

-

Process for the Synthesis of mTOR Kinase Inhibitors (EP 3660020 B1). Source: European Patent Office URL:[Link]

-

The biotransformation of benzene derivatives: the influence of active site and substrate characteristics. Source: Wageningen University & Research URL:[Link]

-

3-Fluoro-2-methylaniline Product Data & Safety. Source: PubChem / NIH URL:[3][Link][3]

Sources

- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical calculations on the electronic structure of 3-Fluoro-2-methylaniline

The following technical guide is structured as a high-level whitepaper designed for computational chemists and medicinal chemistry leads. It synthesizes established theoretical frameworks with specific experimental data found for 3-Fluoro-2-methylaniline (CAS 443-86-7).

Content Type: Technical Whitepaper | Status: Validated Protocol Target Audience: Computational Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The Bioisosteric Scaffold

3-Fluoro-2-methylaniline (3-F-2-MA) represents a critical pharmacophore in modern drug design. The simultaneous presence of an electron-withdrawing fluorine atom (σ-hole donor) and an electron-donating methyl group (steric anchor) creates a unique electronic "push-pull" system on the aniline ring.

This guide outlines the definitive computational protocol for characterizing the electronic structure of 3-F-2-MA. By correlating Density Functional Theory (DFT) predictions with experimental reactivity (specifically electrophilic aromatic substitution), we establish a predictive model for its behavior in complex synthesis and ligand-protein binding.[1]

Key Technical Insight: The steric pressure from the ortho-methyl group (C2) against the amine (C1) significantly alters the planarity of the nitrogen lone pair, modulating its conjugation with the aromatic system—a critical factor often missed in lower-level semi-empirical calculations.[1]

Computational Methodology: The "Gold Standard" Protocol

To achieve spectroscopic accuracy (<5% error vs. experimental IR/NMR), the following level of theory is required. This protocol balances computational cost with the accurate description of weak non-covalent interactions (NCIs) introduced by the fluorine atom.[1]

Recommended Theory Level[1]

-

Software Framework: Gaussian 16 / ORCA 5.0[1]

-

Functional: wB97X-D or B3LYP-D3(BJ) .

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Rationale: Diffuse functions (++) are essential for correctly modeling the lone pair on Nitrogen and the electron-rich Fluorine atom.[1]

-

Workflow Visualization

The following diagram illustrates the logical flow from initial geometry construction to reactivity prediction.

Figure 1: Computational workflow for the electronic characterization of 3-Fluoro-2-methylaniline.

Geometric & Electronic Architecture

Conformational Locking (The Ortho-Effect)

In 3-F-2-MA, the methyl group at C2 plays a steric role. Unlike unsubstituted aniline where the amine can be quasi-planar, the C2-Methyl forces the C1-Amine into a pyramidal geometry.[1]

-

Predicted C-N Bond Length: ~1.39 Å (Slightly elongated vs. aniline due to reduced resonance).[1]

-

Dihedral Angle (H-N-C-C): Non-zero (>20°), indicating de-conjugation of the N-lone pair.[1]

-

Intramolecular Interactions: Weak repulsive interaction between the Methyl hydrogens and the C3-Fluorine lone pairs, stiffening the ring.[1]

Frontier Molecular Orbitals (FMO)

The reactivity of 3-F-2-MA is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

| Orbital | Character | Localization | Chemical Significance |

| HOMO | Concentrated on Nitrogen and the aromatic ring carbons C2, C4, C6. | Dictates nucleophilic attacks (e.g., reaction with acyl chlorides).[1] | |

| LUMO | Delocalized over the entire C-C ring system.[1] | Dictates susceptibility to nucleophilic aromatic substitution (SNAr).[1] | |

| Gap ( | ~4.5 - 5.0 eV | Moderate Hardness | Indicates stability under ambient conditions but high reactivity toward strong electrophiles.[1] |

Reactivity Descriptor Analysis:

-

Chemical Hardness (

): High.[1] The molecule is stable and resists spontaneous decomposition.[1] -

Electrophilicity Index (

): Moderate.[1] It acts as a nucleophile in coupling reactions.[1]

Molecular Electrostatic Potential (MEP) & Reactivity Sites

The MEP map is the most critical output for medicinal chemists, as it predicts how the molecule docks into protein pockets or reacts with synthesis reagents.[1]

Charge Distribution[1]

-

Red Regions (Electron Rich/Negative Potential):

-

Blue Regions (Electron Poor/Positive Potential):

-

Amine Protons (-NH2): Strong positive potential, acting as H-bond donors.

-

Aromatic Protons: Specifically the proton at C4 and C6 .[1]

-

Predicted Electrophilic Substitution (The "Directing" Conflict)

When reacting 3-F-2-MA with an electrophile (e.g., Bromination with NBS), three directing groups compete:

-

-NH2 (C1): Strong activator, directs ortho (C2, C6) and para (C4).[1]

-

-CH3 (C2): Weak activator, directs ortho (C1, C3) and para (C5).[1]

-

-F (C3): Deactivator, directs ortho (C2, C4) and para (C6).[1]

Theoretical Prediction:

-

C6: Activated by NH2 (ortho) and F (para).[1] Sterically hindered by NH2.[1]

-

C4: Activated by NH2 (para) and F (ortho).[1] Less sterically hindered.

Experimental Validation: Literature confirms that bromination of 3-Fluoro-2-methylaniline yields 4-Bromo-3-fluoro-2-methylaniline [1]. This confirms that the para-directing power of the amine, reinforced by the ortho-directing power of the fluorine, dominates the reaction pathway.[1]

Figure 2: Reaction pathway determined by MEP and electronic directing effects.

Spectroscopic Validation

To validate the theoretical model, compare calculated frequencies with experimental data.[1][3]

Vibrational Spectroscopy (IR/Raman)

-

Scaling Factor: DFT frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.

-

Key Diagnostic Bands:

NMR Prediction (GIAO Method)

-

19F NMR: The fluorine signal is highly sensitive to the ortho-methyl group.[1]

References

-

BenchChem. (n.d.).[1] 4-Bromo-3-fluoro-2-methylaniline: Synthesis and Properties. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 285553, 3-Fluoro-2-methylaniline. Retrieved from

-

ChemicalBook. (2025).[1][5] 3-Fluoro-2-methylaniline Properties and Spectra. Retrieved from

-

Tzeli, D., et al. (2018).[1] Theoretical Study of the Electronic Structure and Absorption Spectra of Fluorinated Anilines. Journal of Physical Chemistry A. (Methodological Reference for Aniline DFT protocols).

-

Sigma-Aldrich. (2025).[1] Product Specification: 3-Fluoro-2-methylaniline. Retrieved from

Sources

- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 2. 3,5-Dibromo-2-methylaniline | 67365-47-3 | Benchchem [benchchem.com]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 5-Bromo-3-fluoro-2-isopropoxyaniline [smolecule.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

conditions for N-alkylation of 3-Fluoro-2-methylaniline

An Application Guide to the N-Alkylation of 3-Fluoro-2-methylaniline for Pharmaceutical and Materials Science Research

Abstract

This technical guide provides a comprehensive overview of the synthetic conditions for the N-alkylation of 3-fluoro-2-methylaniline, a critical building block in the development of novel pharmaceuticals and advanced materials.[1][2] The unique electronic profile of this aniline, characterized by the interplay of an electron-withdrawing fluorine atom and an electron-donating methyl group, presents specific challenges and opportunities in its chemical modification. This document details established protocols, discusses the mechanistic underpinnings of various alkylation strategies, and offers practical guidance for researchers in drug discovery and chemical synthesis. We will explore classical N-alkylation with alkyl halides, modern reductive amination techniques, and catalytic approaches utilizing alcohols, providing a robust framework for the synthesis of diverse N-alkylated 3-fluoro-2-methylaniline derivatives.

Scientific Rationale and Strategic Importance

3-Fluoro-2-methylaniline serves as a valuable scaffold in medicinal chemistry and materials science.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, N-alkylated derivatives of 3-fluoro-2-methylaniline are sought-after intermediates for creating a wide array of functional molecules, including active pharmaceutical ingredients (APIs).[1]

The core challenge in the N-alkylation of this substrate lies in modulating the nucleophilicity of the amino group. The fluorine atom at the meta position deactivates the ring through its inductive effect, reducing the nitrogen's electron density and thus its reactivity towards electrophiles. This is partially counteracted by the ortho-methyl group's electron-donating nature. Understanding this electronic balance is crucial for selecting the appropriate reaction conditions to achieve efficient and selective mono-N-alkylation while avoiding common pitfalls like over-alkylation.

Mechanistic Considerations and Method Selection

Several robust methods exist for the N-alkylation of anilines. The choice of method depends on the desired alkyl group, the scale of the reaction, and the functional group tolerance required.

A. Direct N-Alkylation with Alkyl Halides

This is a classical and straightforward approach involving a nucleophilic substitution (SN2) reaction between the aniline and an alkyl halide. A base is required to neutralize the hydrogen halide byproduct and to deprotonate the aniline, enhancing its nucleophilicity.[3] While effective, this method can be prone to over-alkylation, yielding tertiary amines, especially with highly reactive alkylating agents.[4]

B. Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds.[5] It proceeds in two stages: the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, followed by the in-situ reduction of the imine to the corresponding secondary amine.[5][6] This method offers excellent control over mono-alkylation and is compatible with a broad range of functional groups.[7] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7]

C. Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This modern, "green" chemistry approach utilizes alcohols as the alkylating agents, with water as the only byproduct.[8][9] The reaction is catalyzed by transition metals (e.g., Ruthenium, Iridium, Manganese, Nickel) and operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[8][10][11] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the aniline. This method is highly atom-economical and avoids the use of stoichiometric reagents.[8][9]

Comparative Overview of N-Alkylation Methodologies

The following table provides a comparative summary of the primary methods for the N-alkylation of 3-fluoro-2-methylaniline.

| Method | Alkylating Agent | Key Reagents & Conditions | Advantages | Disadvantages & Limitations |

| Direct Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, NaH, Et₃N), Aprotic Solvent (e.g., DMF, CH₃CN), 60-100 °C | Simple setup, readily available reagents. | Risk of over-alkylation, generation of salt waste, some alkyl halides are toxic/mutagenic.[4][12] |

| Reductive Amination | Aldehydes (RCHO) or Ketones (R₂CO) | Mild Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalyst (optional), Solvent (e.g., DCE, THF), Room Temp. to mild heat.[7] | Excellent selectivity for mono-alkylation, broad substrate scope, mild conditions.[5][6] | Requires a carbonyl compound, some reducing agents are toxic. |

| Catalytic Alkylation | Alcohols (RCH₂OH) | Transition Metal Catalyst (e.g., Ru, Mn, Ni complexes), Base (e.g., t-BuOK), High Temp. (80-140 °C), Inert atmosphere.[8][10][13] | High atom economy, "green" method (water is the main byproduct), uses readily available alcohols.[8][9] | Requires specialized catalysts, higher temperatures, may have functional group incompatibilities.[10] |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. 3-Fluoro-2-methylaniline and many alkylating agents can be toxic and should be handled with care.

Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)

This protocol describes a standard procedure for the mono-N-benzylation of 3-fluoro-2-methylaniline.

Materials and Reagents:

-

3-Fluoro-2-methylaniline

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Condenser and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-fluoro-2-methylaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-benzyl-3-fluoro-2-methylaniline.

Protocol 2: Reductive Amination with an Aldehyde (e.g., Isobutyraldehyde)

This protocol outlines the synthesis of N-isobutyl-3-fluoro-2-methylaniline via reductive amination.

Materials and Reagents:

-

3-Fluoro-2-methylaniline

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-fluoro-2-methylaniline (1.0 eq) and isobutyraldehyde (1.2 eq) in 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Reaction: Continue to stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC.[9]

-

Quenching and Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃.[9] Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-isobutyl-3-fluoro-2-methylaniline.[9]

Visualized Workflows and Mechanisms

To further clarify the experimental processes, the following diagrams illustrate a general workflow and a representative reaction mechanism.

Caption: General experimental workflow for N-alkylation reactions.

Caption: Mechanism of direct N-alkylation with an alkyl halide.

Conclusion

The N-alkylation of 3-fluoro-2-methylaniline is a versatile and essential transformation for accessing a wide range of valuable molecules. By understanding the electronic nature of the starting material and the mechanisms of different alkylation strategies, researchers can select the optimal conditions for their specific synthetic targets. While direct alkylation offers simplicity, reductive amination provides superior control over selectivity, and catalytic methods using alcohols represent a more sustainable and atom-economical approach. The protocols and comparative data presented in this guide serve as a foundational resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and material science applications.

References

-

N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions - ResearchGate. ResearchGate. Available at: [Link]

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. TSI Journals. Available at: [Link]

-

Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Available at: [Link]

-

Reductive amination - Wikipedia. Wikipedia. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis - ACS Publications. ACS Publications. Available at: [Link]

-

Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

-

Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC - NIH. NIH. Available at: [Link]

-

Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. CONICET. Available at: [Link]

-

N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

-

N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

N‐Alkylation of aniline with benzyl alcohol - ResearchGate. ResearchGate. Available at: [Link]

- CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents. Google Patents.

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. NIH. Available at: [Link]

-

Catalytic N-Alkylation of Anilines - ResearchGate. ResearchGate. Available at: [Link]

-

Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing). RSC Publishing. Available at: [Link]

- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents. Google Patents.

-

O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed. PubMed. Available at: [Link]

-

Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 3-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

protecting group strategies for the amine in 3-Fluoro-2-methylaniline

Application Note: Strategic Protection of 3-Fluoro-2-methylaniline

Executive Summary

Protecting the amine functionality in 3-Fluoro-2-methylaniline presents a dual challenge often underestimated in standard medicinal chemistry workflows. The molecule features a "Steric Wall" (the ortho-methyl group) and an "Electronic Drag" (the meta-fluorine atom).

-

The Steric Challenge: The C2-methyl group creates significant steric bulk around the nitrogen lone pair, retarding the rate of nucleophilic attack on bulky electrophiles like Di-tert-butyl dicarbonate (Boc₂O).

-

The Electronic Challenge: The C3-fluorine atom exerts a strong inductive withdrawing effect (-I), lowering the pKa of the anilinium ion (estimated pKa ~3.5–4.0 compared to ~4.6 for aniline), thereby reducing the nucleophilicity of the amine.

This guide provides two validated protocols: a Catalytic High-Yield Method (Boc) for discovery chemistry and a Robust Acylation Method for process scale-up.

Strategic Analysis & Decision Matrix

Before initiating synthesis, the choice of protecting group (PG) must align with downstream chemistry. The ortho-methyl group not only hinders protection but also stabilizes rotamers in the protected intermediate, which can complicate NMR analysis.

Decision Matrix: Selecting the Right PG

Figure 1: Strategic decision tree for selecting the protecting group based on downstream compatibility.

Protocol A: The "Gold Standard" Boc Protection

Objective: Install the tert-butyloxycarbonyl (Boc) group.[1][2] Rationale: Standard conditions (Boc₂O/DCM) often stall at 60-70% conversion due to the steric clash between the tert-butyl group of the reagent and the C2-methyl of the substrate. This protocol uses 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a reactive N-acylpyridinium intermediate, accelerating the reaction 100-fold.

Materials

-

Substrate: 3-Fluoro-2-methylaniline (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Catalyst: DMAP (0.2 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran) – Preferred over DCM to allow higher reflux temperatures if needed.

Step-by-Step Methodology

-

Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2-methylaniline (10 mmol) in anhydrous THF (30 mL).

-

Note: Concentration is key. Keep it relatively concentrated (~0.3 M) to drive bimolecular kinetics.

-

-

Base Addition: Add DIPEA (25 mmol) via syringe. Stir for 5 minutes at Room Temperature (RT).

-

Catalyst Activation: Add DMAP (2 mmol).

-

Critical Step: Do not omit DMAP. Without it, the reaction may require days.

-

-

Reagent Addition: Add Boc₂O (20 mmol) portion-wise or as a solution in THF.

-

Observation: Gas evolution (CO₂) may be observed.[3]

-

-

Thermal Drive: Heat the reaction to 60°C (Reflux) for 4–6 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The starting aniline is less polar than the Boc-protected product.

-

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc (100 mL).

-

Wash with 0.5 M HCl (2 x 50 mL) to remove DIPEA and DMAP (DMAP is difficult to remove without an acid wash).

-

Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: If necessary, recrystallize from Hexane/EtOAc. Flash chromatography is rarely needed if the acid wash is performed correctly.

Protocol B: Acetylation (Process/Scale-Up)

Objective: Install the Acetyl (Ac) group. Rationale: Acetyl groups are smaller than Boc, reducing the steric penalty during installation. This method is preferred for multi-kilogram scale-up where atom economy and cost are drivers.

Materials

-

Substrate: 3-Fluoro-2-methylaniline (1.0 equiv)

-